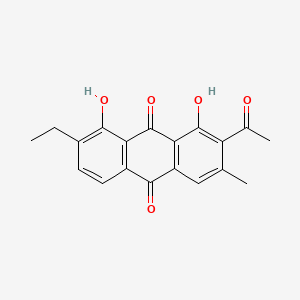

Huanglongmycin N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H16O5 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

2-acetyl-7-ethyl-1,8-dihydroxy-3-methylanthracene-9,10-dione |

InChI |

InChI=1S/C19H16O5/c1-4-10-5-6-11-14(16(10)21)19(24)15-12(17(11)22)7-8(2)13(9(3)20)18(15)23/h5-7,21,23H,4H2,1-3H3 |

InChI Key |

VYJBLWXOYRRIMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C(=O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Huanglongmycin N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Huanglongmycin N, a potent DNA topoisomerase I inhibitor. The methodologies detailed herein are compiled from the primary literature to facilitate the replication and further investigation of this novel anthraquinone.

Introduction

This compound is a member of the anthraquinone class of aromatic polyketides, discovered from the fermentation of Streptomyces sp. CB09001, a strain isolated from a karstic cave.[1] It belongs to a larger family of related congeners, the Huanglongmycins, and has demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the inhibition of DNA topoisomerase I.[1][2] This guide outlines the key experimental protocols for the cultivation of the producing organism, and the extraction, purification, and biological evaluation of this compound.

Discovery and Isolation Workflow

The overall process for the discovery and isolation of this compound involves a multi-stage workflow, beginning with the fermentation of the producing microorganism and culminating in the purification and characterization of the target compound.

Caption: Workflow for the discovery and isolation of this compound.

Experimental Protocols

Objective: To cultivate Streptomyces sp. CB09001 for the production of this compound.

Materials:

-

Streptomyces sp. CB09001 strain

-

G1 liquid medium (see composition below)

-

Shaking incubator

-

Fermenter

Protocol:

-

Seed Culture: Inoculate a single colony of Streptomyces sp. CB09001 into a flask containing G1 liquid medium. Incubate at 28°C with shaking at 200 rpm for 2-3 days.

-

Large-Scale Fermentation: Transfer the seed culture to a larger fermenter containing G1 liquid medium. Maintain the fermentation at 28°C with agitation and aeration for 7-10 days.

G1 Liquid Medium Composition:

| Component | Concentration (g/L) |

|---|---|

| D-mannitol | 20.0 |

| Soybean meal | 20.0 |

| Deionized Water | 1000 mL |

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth of Streptomyces sp. CB09001

-

Diaion HP-20 resin

-

Methanol

-

Silica gel

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane)

-

Semi-preparative HPLC system

Protocol:

-

Resin Adsorption: Pass the fermentation broth through a column packed with Diaion HP-20 resin to adsorb the secondary metabolites.

-

Elution: Wash the resin with water to remove salts and polar components. Elute the adsorbed compounds with methanol.

-

Crude Extract Preparation: Evaporate the methanol eluate under reduced pressure to obtain the crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of organic solvents (e.g., a hexane-ethyl acetate or dichloromethane-methanol gradient) to separate the components into fractions.

-

Fraction Analysis: Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Semi-preparative HPLC: Pool the fractions containing this compound and purify further using a semi-preparative HPLC system to yield the pure compound.

The structure of this compound was determined through a combination of spectroscopic techniques.

| Technique | Data Obtained |

| HR-ESIMS | Molecular formula determination |

| 1D NMR | 1H and 13C chemical shifts |

| 2D NMR | COSY, HSQC, HMBC for structural connectivity |

Objective: To determine the cytotoxic activity of this compound against cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Objective: To assess the inhibitory effect of this compound on DNA topoisomerase I activity.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), DNA topoisomerase I, and varying concentrations of this compound in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of the enzyme is observed as the persistence of the supercoiled DNA form.

Quantitative Data Summary

| Cell Line | Cancer Type | IC50 (µM) |

| Caco-2 | Colorectal Adenocarcinoma | 0.51 |

| A549 | Lung Cancer | Data not specified in the primary source |

| HCT116 | Colon Cancer | Data not specified in the primary source |

| HeLa | Cervical Cancer | Data not specified in the primary source |

Note: While the primary source mentions testing against a panel of cancer cells, specific IC50 values for all cell lines were not provided in the main text.

| Compound | Target Enzyme | EC50 (µM) |

| This compound | DNA Topoisomerase I | ~14 |

Biosynthetic Pathway

This compound is proposed to be biosynthesized via a type II polyketide synthase (PKS) pathway.[3] This pathway involves the iterative condensation of malonyl-CoA units to form a polyketide chain, which then undergoes a series of cyclization and aromatization reactions to generate the characteristic anthraquinone scaffold.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide provides a detailed summary of the discovery and isolation of this compound. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers interested in the further development of this promising natural product as a potential therapeutic agent. The potent and specific inhibition of DNA topoisomerase I by this compound warrants further investigation into its mechanism of action and preclinical evaluation.

References

In-Depth Technical Guide: The Mechanism of Action of Huanglongmycin N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huanglongmycin N, a polyketide isolated from Streptomyces sp. CB09001, has emerged as a potent inhibitor of human DNA Topoisomerase I (Top1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular target, cytotoxic effects, and the putative signaling pathways it modulates. The information presented herein is synthesized from available scientific literature, offering a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action: DNA Topoisomerase I Inhibition

The principal mechanism of action of this compound is the inhibition of DNA Topoisomerase I, a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription. By binding to the Top1-DNA covalent complex, this compound stabilizes this intermediate, preventing the re-ligation of the single-strand DNA break. This stabilization of the "cleavable complex" leads to the accumulation of DNA strand breaks, which, upon collision with the replication fork, are converted into irreversible double-strand breaks. These DNA lesions trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

A key structural feature of this compound, the C-7 ethyl group, has been identified as critical for its binding to the DNA-Topoisomerase I complex and its potent cytotoxic activity.[4] Molecular docking studies further support the interaction of this compound with the Top1-DNA complex, providing a structural basis for its inhibitory function.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through in vitro cytotoxicity assays. The following table summarizes the available data for this compound and its precursor, Huanglongmycin A.

| Compound | Cell Line | Assay Type | IC50 (μM) | Citation |

| This compound | Caco-2 (colorectal adenocarcinoma) | MTT | 0.51 ± 0.12 | [5] |

| Huanglongmycin A | A549 (non-small cell lung cancer) | MTT | 13.8 ± 1.5 | [5] |

| Huanglongmycin A | SKOV3 (ovarian cancer) | MTT | 41.3 ± 7.0 | [5] |

| Huanglongmycin A | HeLa (cervical cancer) | MTT | 43.7 ± 2.3 | [5] |

| Huanglongmycin A | Caco-2 (colorectal adenocarcinoma) | MTT | 43.2 ± 2.1 | [5] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., Caco-2) are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.

DNA Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of human Topoisomerase I.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 μg of supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 μg/mL bovine serum albumin).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of 1 unit of human DNA Topoisomerase I.

-

Incubation: The reaction mixture is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing 1% SDS, 10 mM EDTA, and 0.25 mg/mL bromophenol blue.

-

Agarose Gel Electrophoresis: The DNA samples are resolved on a 1% agarose gel.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of Topoisomerase I activity is determined by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form.

Signaling Pathways and Cellular Consequences

While specific studies on the downstream signaling pathways directly modulated by this compound are limited, the known consequences of Topoisomerase I inhibition allow for the postulation of the following cellular events.

DNA Damage Response and Cell Cycle Arrest

The accumulation of DNA double-strand breaks induced by this compound activates the DNA Damage Response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[1] This signaling cascade leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[6][7]

Apoptosis Induction

If the DNA damage is too extensive to be repaired, the DDR pathway can trigger apoptosis, or programmed cell death. This is often mediated by the activation of the p53 tumor suppressor protein, which can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[1][2] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, culminating in cell death.[8]

Experimental Workflow

The elucidation of the mechanism of action of this compound follows a logical experimental workflow, from initial screening to the characterization of its cellular effects.

References

- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Discovery of a DNA Topoisomerase I Inhibitor this compound and Its Congeners from Streptomyces sp. CB09001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Huanglongmycin N: A Technical Guide to its Function as a DNA Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Huanglongmycin N, a potent DNA topoisomerase I inhibitor with significant potential in oncology. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated cellular pathways.

Introduction to this compound

This compound is an anthraquinone, a class of aromatic polyketides, isolated from the bacterium Streptomyces sp. CB09001.[1][2][3] It has emerged as a promising anticancer agent due to its targeted inhibition of DNA topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription.[1][2][4] The inhibition of Top1 by this compound leads to DNA damage and subsequent apoptosis in cancer cells, making it a molecule of high interest for therapeutic development.

Quantitative Data: Inhibitory and Cytotoxic Potency

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) against human DNA topoisomerase I and a panel of human cancer cell lines.

Table 1: Inhibition of Human DNA Topoisomerase I by this compound

| Compound | Target | EC50 (µM) |

| This compound | DNA Topoisomerase I | ~14 |

EC50 represents the concentration required to inhibit 50% of the enzyme's activity.[2]

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Caco-2 | Colorectal Adenocarcinoma | 0.51 |

| A549 | Lung Carcinoma | 0.07 - 0.51 |

| Other tested cancer cells | Various | 0.07 - 0.51 |

IC50 represents the concentration required to inhibit the growth of 50% of the cell population.[2]

For comparison, a related compound, Huanglongmycin A, exhibited moderate cytotoxicity against the A549 lung cancer cell line with an IC50 of 13.8 ± 1.5 μM.[5][6]

Mechanism of Action: Targeting the Top1-DNA Complex

DNA topoisomerases are crucial enzymes that resolve topological issues in DNA by introducing transient single- or double-strand breaks.[4] this compound specifically targets Topoisomerase I. Its proposed mechanism involves binding to the Top1-DNA covalent complex, stabilizing it, and preventing the re-ligation of the DNA strand. This stabilized complex creates a physical barrier to the progression of replication forks and transcription machinery, leading to DNA double-strand breaks and the initiation of apoptotic cell death. A structure-activity relationship study has highlighted the critical role of the C-7 ethyl group of this compound in its binding to the DNA-topoisomerase I complex.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

DNA Topoisomerase I Relaxation Assay

This assay is fundamental for determining the inhibitory effect of a compound on Topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation. The different DNA topologies (supercoiled, relaxed, and nicked) can be separated and visualized by agarose gel electrophoresis.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322) (0.5 µg)

-

Topoisomerase I reaction buffer (10X)

-

Human DNA Topoisomerase I (1-2 units)

-

Varying concentrations of this compound (or vehicle control)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

-

Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes to digest the topoisomerase.

-

Sample Preparation for Electrophoresis: Add 3 µL of 6X DNA loading dye to each reaction tube.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel at a constant voltage until adequate separation of DNA topoisomers is achieved.

-

Visualization: Visualize the DNA bands under UV light. The supercoiled DNA will migrate fastest, followed by the relaxed DNA, with nicked DNA migrating the slowest. The degree of inhibition is determined by the persistence of the supercoiled DNA band in the presence of the inhibitor.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for identifying this compound and the signaling pathway it influences.

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound has demonstrated significant potential as a DNA topoisomerase I inhibitor with potent anticancer activity. Its distinct chemical structure and mechanism of action make it a valuable lead compound for further drug development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance its therapeutic index. The detailed understanding of its interaction with the Top1-DNA complex could also pave the way for the rational design of novel, even more potent, topoisomerase I inhibitors.

References

- 1. Discovery of a DNA Topoisomerase I Inhibitor this compound and Its Congeners from Streptomyces sp. CB09001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Huanglongmycin N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Huanglongmycin N, a potent natural product with promising anticancer properties. This document details the experimental methodologies, summarizes key quantitative data, and visualizes the associated molecular pathways to facilitate further research and development in the field of oncology.

Introduction

This compound is a member of the anthracycline class of antibiotics, a group of compounds renowned for their clinical efficacy in cancer chemotherapy. Isolated from Streptomyces sp. CB09001, this compound has demonstrated significant cytotoxic activity against cancer cell lines, positioning it as a compelling candidate for further preclinical investigation. This guide focuses on the initial in vitro evaluation of its cancer-killing potential, providing a foundational understanding for researchers and drug development professionals.

Quantitative Cytotoxicity Data

The preliminary cytotoxic activity of this compound and its congeners was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, was determined using the MTT assay.

| Compound | A549 (Lung Carcinoma) IC50 (µM) | SKOV3 (Ovarian Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) | Caco-2 (Colorectal Adenocarcinoma) IC50 (µM) |

| This compound | > 60 | > 60 | > 60 | 0.51 ± 0.05 |

| Huanglongmycin A | 13.8 ± 1.5 | 41.3 ± 7.0 | 43.7 ± 2.3 | 43.2 ± 2.1 |

| Huanglongmycin B | > 60 | > 60 | > 60 | > 60 |

| Huanglongmycin C | > 60 | > 60 | > 60 | > 60 |

Data sourced from studies on Huanglongmycin congeners. It is noteworthy that this compound exhibits remarkable and selective cytotoxicity against the Caco-2 cell line.

Experimental Protocols

Cell Culture and Maintenance

The human cancer cell lines A549 (lung carcinoma), SKOV3 (ovarian cancer), Hela (cervical cancer), and Caco-2 (colorectal adenocarcinoma) were utilized for the cytotoxicity assays.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells were passaged upon reaching 80-90% confluency using standard trypsinization procedures.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Cells were harvested and seeded into 96-well microplates at a density of 5 × 10³ cells per well in 100 µL of culture medium.

-

Cell Adherence: The plates were incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted with culture medium to achieve a range of final concentrations. 100 µL of each concentration was added to the respective wells. A vehicle control (medium with DMSO) and a blank control (medium only) were also included.

-

Incubation: The treated plates were incubated for 72 hours.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

-

Formazan Formation: The plates were incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: DNA Topoisomerase I Inhibition

This compound, like other anthracyclines, is believed to exert its cytotoxic effects through the inhibition of DNA topoisomerase I. This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription.

Signaling Pathway of Topoisomerase I Inhibition:

Caption: Downstream effects of Topoisomerase I inhibition.

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This assay is used to determine if a compound can inhibit the ability of topoisomerase I to relax supercoiled DNA.

Workflow for Topoisomerase I Relaxation Assay:

Caption: Workflow for DNA Topoisomerase I relaxation assay.

Detailed Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase I, and reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Compound Addition: this compound is added to the reaction mixtures at various concentrations. A control reaction without the compound is also prepared.

-

Incubation: The reactions are incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band, while the control lane will show predominantly relaxed DNA.

Conclusion and Future Directions

The preliminary cytotoxicity screening of this compound reveals it to be a highly potent and selective cytotoxic agent against colorectal adenocarcinoma Caco-2 cells. Its mechanism of action is likely mediated through the inhibition of DNA topoisomerase I, a validated target in cancer therapy.

Future research should focus on:

-

Expanding the cytotoxicity profiling of this compound against a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms.

-

In-depth mechanistic studies to fully elucidate the downstream signaling pathways affected by this compound-induced topoisomerase I inhibition.

-

In vivo studies in animal models of colorectal cancer to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

-

Structure-activity relationship (SAR) studies to identify key structural features responsible for its potent and selective activity, which could guide the design of novel, more effective analogs.

This technical guide provides a solid foundation for the continued exploration of this compound as a promising lead compound in the development of new anticancer drugs.

A Technical Guide to Huanglongmycin N from Streptomyces sp. CB09001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Huanglongmycin N, a DNA topoisomerase I inhibitor produced by the novel actinomycete strain Streptomyces sp. CB09001. The strain was isolated from a soil sample collected in a karstic cave in Xiangxi, China.[1][2] This document outlines the biological activities, production, isolation, and proposed biosynthetic pathway of this compound, presenting quantitative data in structured tables and detailed experimental protocols. Visualizations of key processes are provided to facilitate understanding.

Core Compound Profile

| Characteristic | Description | Reference |

| Compound Name | This compound | [3][4][5][6] |

| Producing Organism | Streptomyces sp. CB09001 | [1][2] |

| Source | Karstic cave soil, Xiangxi, China | [1][2] |

| Chemical Class | Polyketide, Anthraquinone | [7] |

| Molecular Formula | C₁₉H₁₆O₅ | [5] |

| Molecular Weight | 324.33 g/mol | [5] |

| Mechanism of Action | DNA Topoisomerase I Inhibitor | [3][4][5][6] |

Biological Activity

This compound has demonstrated significant biological activity, particularly as a DNA topoisomerase I inhibitor and a cytotoxic agent against cancer cell lines.

DNA Topoisomerase I Inhibition

This compound inhibits human DNA topoisomerase I with a half-maximal effective concentration (EC₅₀) of 14 μM.[4][5] This inhibitory activity is the basis for its potential as an anticancer agent.

Cytotoxicity

The compound exhibits potent cytotoxicity against human colorectal adenocarcinoma (Caco-2) cells. The half-maximal inhibitory concentration (IC₅₀) has been determined as 0.51 ± 0.1 μM.[7]

Antibacterial Activity

Currently, there is no specific data available on the antibacterial activity of this compound. However, its congeners, Huanglongmycin A and B, have shown weak activity against certain Gram-negative and Gram-positive bacteria.[1]

Table 1: Quantitative Biological Activity of this compound and Congeners

| Compound | Activity | Target | Value |

| This compound | DNA Topoisomerase I Inhibition | Human Topoisomerase I | EC₅₀ = 14 μM[4][5] |

| Cytotoxicity | Caco-2 cells | IC₅₀ = 0.51 ± 0.1 μM[7] | |

| Huanglongmycin A | Antibacterial | P. aeruginosa, E. coli | MIC = 64 μg/mL[1] |

| Cytotoxicity | A549 cells | IC₅₀ = 13.8 ± 1.5 μM[1] | |

| Huanglongmycin B | Antibacterial | S. aureus strains | MIC = 64 μg/mL[1] |

Experimental Protocols

Production of this compound

1. Strain Maintenance and Spore Preparation:

-

Streptomyces sp. CB09001 is maintained on G1 agar plates.[1][2]

-

G1 Agar Medium Composition: 2% soluble starch, 0.1% KNO₃, 0.05% K₂HPO₄, 0.05% MgSO₄·7H₂O, 0.05% NaCl, 0.001% FeSO₄·7H₂O, and 1.5% agar.[1][2]

2. Fermentation:

-

Seed cultures are prepared by inoculating 250 mL Erlenmeyer flasks containing 50 mL of G1 liquid medium (same composition as G1 agar but without agar).

-

Seed cultures are incubated at 30°C on a rotary shaker at 230 rpm for 72 hours.[1]

-

For large-scale production, the seed culture is transferred to 2 L Erlenmeyer flasks, each containing 1 L of G1 medium.

-

The production culture is incubated at 30°C on a rotary shaker at 200 rpm for 7 days.[8]

Caption: Workflow for the production of this compound.

Isolation and Purification of this compound

-

The fermentation broth (6 L) is centrifuged to separate the supernatant and mycelia.[2]

-

The supernatant is extracted with ethyl acetate.

-

The mycelia are also extracted with ethyl acetate.

-

The organic extracts are combined and evaporated to yield a crude extract.

-

The crude extract is subjected to a series of column chromatography steps, including silica gel and polyamide columns, using a gradient of solvents such as dichloromethane and methanol to separate the different Huanglongmycin congeners.

-

Final purification of this compound is achieved by semipreparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Caption: General workflow for the isolation of this compound.

DNA Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by DNA topoisomerase I.

-

Reaction Mixture: 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl₂, 5 mM dithiothreitol (DTT), 2 mM spermidine, 0.01% bovine serum albumin (BSA), 250 ng of supercoiled pBR322 plasmid DNA, and 0.3 units of calf thymus DNA topoisomerase I.[9]

-

The test compound (this compound) is added to the reaction mixture at various concentrations.

-

The reaction is incubated at 37°C for 30 minutes.[9]

-

The reaction is terminated by the addition of a stop solution containing SDS and EDTA.[9]

-

The products are analyzed by agarose gel electrophoresis.[9]

-

Inhibition is observed as the persistence of the supercoiled DNA form, which migrates faster in the gel than the relaxed form.

Biosynthesis of this compound

The biosynthesis of Huanglongmycins in Streptomyces sp. CB09001 is proposed to proceed through a type II polyketide synthase (PKS) pathway.[1][2] The identified hlm biosynthetic gene cluster contains the necessary genes for the assembly of the polyketide backbone.[1][8]

The proposed pathway for the core scaffold involves the condensation of nine malonyl-CoA units by the minimal PKS, which includes the ketosynthase α (HlmG), ketosynthase β (HlmF), and an acyl carrier protein (HlmE).[1][10] Subsequent modifications, including ketoreduction, cyclization, and aromatization, are catalyzed by other enzymes in the cluster to form the various Huanglongmycin congeners. The specific enzymatic steps leading to the unique chemical structure of this compound are still under investigation but likely involve specific tailoring enzymes encoded within the hlm gene cluster.

Caption: Proposed biosynthetic pathway for this compound.

References

- 1. Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 [frontiersin.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 2881024-09-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Huanglongmycin N in Cancer Cell Research

Disclaimer: As of late 2025, publicly available research specifically detailing the experimental protocols for "Huanglongmycin N" in cancer cells is limited. The Huanglongmycin family of compounds, particularly Huanglongmycins A-C, have demonstrated cytotoxic effects against various cancer cell lines. The following protocols are based on established methodologies for evaluating novel cytotoxic compounds in cancer research and may serve as a foundational guide for investigating this compound. Researchers should optimize these protocols based on the specific cancer cell lines and experimental objectives.

Introduction

The Huanglongmycins are a class of polycyclic tetramate macrolactams isolated from Streptomyces species. Early studies on this family of natural products have indicated potent antibacterial and cytotoxic activities. While specific data on this compound is not yet widely published, related compounds in this family have shown promise in inhibiting the proliferation of cancer cells. These application notes provide a comprehensive set of protocols to guide researchers in the initial investigation of this compound's anti-cancer properties.

Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following table provides a template for how to present such data once obtained. This structure allows for clear comparison of the compound's efficacy across different cell lines.

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |

| e.g., A549 | Lung Carcinoma | Data not available | Data not available | |

| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | |

| e.g., HeLa | Cervical Adenocarcinoma | Data not available | Data not available | |

| e.g., HepG2 | Hepatocellular Carcinoma | Data not available | Data not available |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Application Notes and Protocols: Investigating the Effects of Huanglongmycin N in A549 Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential therapeutic effects of Huanglongmycin N on the A549 human lung adenocarcinoma cell line. While direct studies on this compound are not yet available, data on a closely related compound, Huanglongmycin A, demonstrates cytotoxic activity against A549 cells, suggesting a promising avenue for research. Huanglongmycin A, an aromatic polyketide, has been shown to exhibit moderate cytotoxicity against the A549 lung cancer cell line with an IC50 value of 13.8 ± 1.5 μM[1][2][3][4]. This document outlines a hypothesized mechanism of action for this compound and provides detailed protocols to test these hypotheses.

Hypothesized Mechanism of Action

Based on the known cytotoxic effects of related polyketides, it is hypothesized that this compound induces cell death in A549 cells through the induction of apoptosis and autophagy. Many cytotoxic agents exert their anticancer effects by triggering these programmed cell death and cellular recycling pathways. This application note proposes investigating the activation of key signaling pathways involved in apoptosis and autophagy in response to this compound treatment.

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and concise tables for effective comparison and analysis.

Table 1: Cytotoxicity of this compound on A549 Cells

| Compound | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| This compound | 0 (Control) | 100 | - |

| 1 | |||

| 5 | |||

| 10 | |||

| 13.8 (Reference) | ~50 (for Huanglongmycin A) | ~13.8 (for Huanglongmycin A)[1][2][3][4] | |

| 25 | |||

| 50 | |||

| Doxorubicin (Positive Control) | 1 |

Table 2: Apoptosis Induction by this compound in A549 Cells

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic Cells (Annexin V+/PI+) (Mean ± SD) | % Necrotic Cells (Annexin V-/PI+) (Mean ± SD) | % Live Cells (Annexin V-/PI-) (Mean ± SD) |

| Control | ||||

| This compound (IC50) | ||||

| Staurosporine (Positive Control) |

Table 3: Autophagy Induction by this compound in A549 Cells

| Treatment | MDC Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | LC3-II/LC3-I Ratio (from Western Blot) (Mean ± SD) |

| Control | ||

| This compound (IC50) | ||

| Rapamycin (Positive Control) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

A549 human lung adenocarcinoma cells should be cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells should be seeded at an appropriate density and allowed to adhere overnight before treatment with various concentrations of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight.[5]

-

Treat the cells with varying concentrations of this compound and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.[6]

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][7]

-

Remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed A549 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[8]

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9]

-

Analyze the stained cells by flow cytometry within one hour.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic cells are Annexin V- and PI-positive; and necrotic cells are Annexin V-negative and PI-positive.

-

Autophagy Detection (Monodansylcadaverine - MDC Staining)

MDC is a fluorescent dye that accumulates in autophagic vacuoles.

-

Procedure:

-

Grow A549 cells on coverslips in a 24-well plate and treat with this compound at its IC50 concentration.

-

After treatment, incubate the cells with MDC (50 µM) at 37°C for 30-60 minutes.

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope. An increase in punctate green fluorescence indicates the formation of autophagosomes.[10][11]

-

Western Blot Analysis

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis and autophagy.

-

Procedure:

-

Treat A549 cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C.

-

Apoptosis markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.

-

Autophagy markers: LC3B (for LC3-I to LC3-II conversion), Beclin-1, p62.

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Visualizations

Proposed Signaling Pathway of this compound in A549 Cells

Caption: Proposed mechanism of this compound-induced apoptosis and autophagy in A549 cells.

Experimental Workflow for Investigating this compound

Caption: Workflow for characterizing the effects of this compound on A549 lung cancer cells.

References

- 1. Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 [frontiersin.org]

- 5. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis Assay Using Annexin V-FITC and Propidium Iodide (PI) Dual Staining [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Curcumin induced autophagy anticancer effects on human lung adenocarcinoma cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Huanglongmycin N in Topoisomerase I Relaxation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huanglongmycin N, a natural product isolated from Streptomyces sp. CB09001, has been identified as a potent inhibitor of human DNA topoisomerase I.[1][2] This enzyme is a critical regulator of DNA topology, essential for processes such as DNA replication, transcription, and recombination.[3][4] Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks.[3] The inhibition of this enzyme by agents like this compound leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][5] This mechanism makes topoisomerase I an attractive target for cancer chemotherapy.[3]

These application notes provide a comprehensive overview of the use of this compound in topoisomerase I relaxation assays, including detailed experimental protocols, data presentation, and a summary of its cytotoxic effects on cancer cell lines.

Data Presentation

Topoisomerase I Inhibitory Activity and Cytotoxicity of this compound

While the specific IC50 value for this compound in a topoisomerase I relaxation assay is not publicly available in the reviewed literature, its potent cytotoxic activity against human cancer cell lines has been documented. The inhibitory concentration for 50% of cell growth (IC50) provides a measure of the compound's effectiveness in a cellular context.

| Compound | Assay Type | Cell Line | IC50 (µM) |

| This compound | Cytotoxicity | Caco-2 (colorectal adenocarcinoma) | 0.51 ± 0.08 |

| Huanglongmycin A | Cytotoxicity | A549 (lung cancer) | 13.8 ± 1.5[6] |

Note: The IC50 value for this compound in the topoisomerase I relaxation assay is not specified in the currently available public literature. The cytotoxicity data indicates its potent anticancer activity, which is consistent with topoisomerase I inhibition.

Experimental Protocols

Principle of the Topoisomerase I Relaxation Assay

The topoisomerase I relaxation assay is a fundamental method to assess the catalytic activity of the enzyme and to screen for its inhibitors.[7] The assay is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.[8] Supercoiled DNA, being more compact, migrates faster through the gel matrix than its relaxed counterpart.[8] In the presence of topoisomerase I, supercoiled DNA is converted to its relaxed form.[7] An effective inhibitor, such as this compound, will prevent this relaxation, resulting in the persistence of the supercoiled DNA band on the gel.

Protocol: Gel-Based Topoisomerase I Relaxation Assay

This protocol is a standard method for evaluating the inhibitory activity of compounds like this compound against human topoisomerase I.

Materials:

-

Human Topoisomerase I (e.g., 10 units/µL)

-

Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Nuclease-free water

-

6x DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Agarose

-

1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

Positive control inhibitor (e.g., Camptothecin)

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. A typical 20 µL reaction mixture includes:

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (0.5 µg)

-

Variable volume of this compound (to achieve desired final concentrations)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Include the following controls:

-

No Enzyme Control: Replace enzyme with nuclease-free water.

-

No Inhibitor Control: Add solvent (e.g., DMSO) instead of this compound.

-

Positive Control: Add a known topoisomerase I inhibitor (e.g., Camptothecin).

-

-

-

Enzyme Addition and Incubation:

-

Add 1 µL of human topoisomerase I (10 units) to each reaction tube (except the "No Enzyme Control").

-

Gently mix the contents and incubate at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 4 µL of 6x DNA loading dye to each tube.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain (e.g., ethidium bromide).

-

Load the entire reaction mixture into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

The "No Enzyme Control" should show a fast-migrating band of supercoiled DNA.

-

The "No Inhibitor Control" should show a slower-migrating band of relaxed DNA.

-

Increasing concentrations of this compound should show a dose-dependent inhibition of DNA relaxation, indicated by the persistence of the supercoiled DNA band.

-

Visualizations

Experimental Workflow: Topoisomerase I Relaxation Assay

Caption: Workflow of the gel-based topoisomerase I relaxation assay.

Signaling Pathway: Topoisomerase I Inhibitor-Induced Cell Death

Caption: Generalized signaling pathway of topoisomerase I inhibitor-induced apoptosis.

References

- 1. Discovery of a DNA Topoisomerase I Inhibitor this compound and Its Congeners from Streptomyces sp. CB09001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ebiohippo.com [ebiohippo.com]

Application Notes and Protocols for Huanglongmycin N Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huanglongmycin N is a novel anthraquinone antibiotic isolated from Streptomyces sp. CB09001.[1][2] Emerging research has identified it as a potent DNA topoisomerase I inhibitor, highlighting its potential as an anticancer agent.[2][3] Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination; its inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[4][5] Preliminary studies have demonstrated the cytotoxicity of this compound against various cancer cell lines, with a notable IC50 value of 0.51 ± 0.09 μM against human colorectal adenocarcinoma Caco-2 cells.[1]

These application notes provide a detailed protocol for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] This protocol is specifically tailored for researchers in drug discovery and development who are investigating the anticancer properties of this compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the this compound cytotoxicity assay.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Caco-2 | Colorectal Adenocarcinoma | 0.51 ± 0.09 |

| A549 | Non-small Cell Lung Cancer | Data to be determined |

| MCF-7 | Breast Cancer | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

| Add other relevant cell lines |

Table 2: Dose-Response Data for this compound on Caco-2 Cells (Example)

| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.25 | 0.08 | 100 |

| 0.01 | 1.18 | 0.07 | 94.4 |

| 0.1 | 0.95 | 0.06 | 76.0 |

| 0.5 | 0.63 | 0.05 | 50.4 |

| 1 | 0.35 | 0.04 | 28.0 |

| 10 | 0.12 | 0.02 | 9.6 |

| 100 | 0.05 | 0.01 | 4.0 |

Experimental Protocols

MTT Assay for Cytotoxicity of this compound

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines such as Caco-2.

Materials:

-

This compound (stock solution in DMSO)

-

Caco-2 cells (or other desired cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.[9]

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free culture medium from a stock solution. It is recommended to start with a high concentration and perform 1:3 or 1:4 dilutions to cover a broad range.

-

Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.

-

Mandatory Visualizations

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. news-medical.net [news-medical.net]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: DNA Cleavage Assay for Huanglongmycin N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huanglongmycin N is a novel polyketide natural product that has been identified as a potent DNA topoisomerase I (Top1) inhibitor.[1][2][3] Topoisomerase I is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. It functions by introducing a transient single-strand break in the DNA, allowing the DNA to rotate and then religating the break.[4][5] Certain small molecules, known as Top1 poisons, can trap the enzyme-DNA covalent intermediate, referred to as the cleavage complex.[4][5][6] This stabilization of the cleavage complex prevents DNA religation, leading to an accumulation of single-strand breaks, which can be converted to cytotoxic double-strand breaks, ultimately inducing cell death.[7] This mechanism of action is the basis for several clinically important anticancer drugs, such as camptothecin and its derivatives.[2][7]

These application notes provide a detailed protocol for a DNA cleavage assay to characterize the activity of this compound as a topoisomerase I inhibitor. The assay is based on the conversion of supercoiled plasmid DNA to nicked (open-circular) and linear forms in the presence of Top1 and the test compound. The different DNA topoisomers are then separated and visualized by agarose gel electrophoresis.[8][9] This method allows for the qualitative and quantitative assessment of the DNA cleaving potential of this compound, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

Principle of the Assay

The DNA cleavage assay for topoisomerase I inhibitors relies on the principle that Top1 poisons stabilize the covalent complex formed between the enzyme and DNA.[4][6] In this assay, supercoiled plasmid DNA (Form I) is incubated with human topoisomerase I. In the absence of an inhibitor, the enzyme will relax the supercoiled DNA, but the cleavage-religation equilibrium favors the religated, relaxed form. In the presence of a Top1 poison like this compound, the cleavage complex is stabilized, leading to an accumulation of single-strand breaks. This results in the conversion of supercoiled DNA into a nicked, open-circular form (Form II). If two single-strand breaks occur in close proximity on opposite strands, it can lead to the formation of linear DNA (Form III). These different DNA conformations can be readily separated by agarose gel electrophoresis due to their different migration rates; supercoiled DNA migrates the fastest, followed by linear DNA, and then the open-circular form.[9]

Experimental Protocols

Materials and Reagents

-

This compound (stock solution in DMSO)

-

Human Topoisomerase I (e.g., 10 units/µL)

-

Supercoiled plasmid DNA (e.g., pBR322 or similar, 0.5 µg/µL in TE buffer)

-

10X Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1500 mM KCl, 10 mM EDTA, 10 mM spermidine, 50% glycerol)

-

Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.5 mg/mL Proteinase K)

-

6X DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Agarose

-

1X TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

-

Camptothecin (positive control, stock solution in DMSO)

-

DMSO (vehicle control)

Protocol for Topoisomerase I-Mediated DNA Cleavage Assay

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes as described in Table 1. It is recommended to prepare a master mix for common reagents.

-

Add the components in the following order: nuclease-free water, 10X reaction buffer, supercoiled DNA, and this compound or control.

-

Gently mix the contents of the tubes.

-

-

Enzyme Addition and Incubation:

-

Add human Topoisomerase I to each reaction tube.

-

Mix gently by flicking the tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 2 µL of Stop Solution to each tube.

-

Incubate at 37°C for an additional 30 minutes to digest the protein.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1X TAE or TBE buffer.

-

Add ethidium bromide to the molten agarose (final concentration 0.5 µg/mL) or plan to stain the gel after electrophoresis.

-

Add 4 µL of 6X DNA Loading Dye to each reaction mixture.

-

Load the samples into the wells of the agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

-

-

Visualization and Data Analysis:

-

Visualize the DNA bands under UV light using a gel documentation system.

-

Identify the bands corresponding to supercoiled (Form I), open-circular (Form II), and linear (Form III) DNA.

-

Quantify the intensity of each band using densitometry software (e.g., ImageJ).

-

Calculate the percentage of each DNA form relative to the total DNA in each lane.

-

Data Presentation

The quantitative data from the DNA cleavage assay should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound.

Table 1: Reaction Setup for DNA Cleavage Assay

| Component | DNA Control | Enzyme Control | Vehicle Control | Positive Control (Camptothecin) | This compound (Test) |

| Nuclease-free Water | to 20 µL | to 20 µL | to 20 µL | to 20 µL | to 20 µL |

| 10X Topo I Buffer | 2 µL | 2 µL | 2 µL | 2 µL | 2 µL |

| Supercoiled DNA (0.5 µg/µL) | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL |

| DMSO | - | - | 1 µL | - | - |

| Camptothecin (e.g., 100 µM) | - | - | - | 1 µL | - |

| This compound (variable conc.) | - | - | - | - | 1 µL |

| Human Topoisomerase I (10 U/µL) | - | 1 µL | 1 µL | 1 µL | 1 µL |

| Total Volume | 20 µL | 20 µL | 20 µL | 20 µL | 20 µL |

Table 2: Quantitative Analysis of DNA Cleavage by this compound

| Treatment | Concentration (µM) | % Supercoiled DNA (Form I) | % Open-Circular DNA (Form II) | % Linear DNA (Form III) |

| DNA Control | - | 95 ± 3 | 5 ± 3 | 0 |

| Enzyme Control | - | 85 ± 5 | 15 ± 5 | 0 |

| Vehicle Control (DMSO) | - | 84 ± 6 | 16 ± 6 | 0 |

| Camptothecin | 10 | 10 ± 4 | 80 ± 5 | 10 ± 3 |

| This compound | 1 | 60 ± 7 | 40 ± 7 | <1 |

| This compound | 5 | 30 ± 5 | 65 ± 5 | 5 ± 2 |

| This compound | 10 | 15 ± 4 | 75 ± 6 | 10 ± 3 |

| This compound | 50 | 5 ± 2 | 80 ± 7 | 15 ± 4 |

(Note: The data presented in Table 2 are hypothetical and for illustrative purposes only. Actual results may vary.)

Visualizations

Caption: Experimental workflow for the this compound DNA cleavage assay.

Caption: Mechanism of Topoisomerase I inhibition by this compound.

References

- 1. Discovery of a DNA Topoisomerase I Inhibitor this compound and Its Congeners from Streptomyces sp. CB09001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencegate.app [sciencegate.app]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two-Dimensional Gel Electrophoresis to Resolve DNA Topoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 核酸電気泳動の7つの注意点 | Thermo Fisher Scientific - JP [thermofisher.com]

Application Note: Determination of the IC50 Value of Huanglongmycin N in HCT116 Human Colorectal Carcinoma Cells

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Huanglongmycin N, a DNA Topoisomerase I inhibitor, in the HCT116 human colorectal cancer cell line. Two common cell viability assays are described: the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay.

Introduction

This compound is a polyketide compound that has been identified as a DNA Topoisomerase I inhibitor[1]. This mechanism of action, which involves the stabilization of the topoisomerase I-DNA cleavage complex, leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. The HCT116 cell line, derived from a human colorectal carcinoma, is a widely used model for studying colon cancer and for the preclinical screening of novel anticancer drugs[2]. Determining the IC50 value is a critical first step in evaluating the cytotoxic potential of a compound like this compound against a specific cancer cell line. This application note provides comprehensive protocols for HCT116 cell culture and for conducting both MTT and CellTiter-Glo® assays to accurately measure the IC50 of this compound.

Materials and Reagents

Cell Culture:

-

HCT116 cell line (ATCC® CCL-247™)

-

Penicillin-Streptomycin Solution[4]

-

0.25% Trypsin-EDTA or Accutase™[3]

-

Phosphate Buffered Saline (PBS), sterile[3]

-

T-75 culture flasks

Compounds and Solvents:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

Assay-Specific Reagents:

-

MTT Assay:

-

CellTiter-Glo® Assay:

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[8]

-

Equipment:

-

Laminar flow hood

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

96-well flat-bottom cell culture plates (clear for MTT, opaque-walled for CellTiter-Glo®)[9]

-

Multichannel pipette

-

Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

-

Orbital shaker[9]

Experimental Protocols

Protocol 1: HCT116 Cell Culture and Maintenance

-

Growth Medium Preparation: Prepare complete growth medium consisting of McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin solution.[4][5]

-

Cell Thawing: Quickly thaw a cryopreserved vial of HCT116 cells in a 37°C water bath. Transfer the contents to a T-75 flask containing 15 mL of pre-warmed complete growth medium.[4] Incubate at 37°C with 5% CO2.

-

Medium Renewal: Change the medium every 2-3 days to ensure an adequate supply of nutrients.[5]

-

Subculturing (Passaging):

-

When cells reach 70-80% confluency, aspirate the old medium.[3]

-

Wash the cell monolayer once with sterile PBS.[3]

-

Add 2-3 mL of Trypsin-EDTA or Accutase™ and incubate for 3-5 minutes at 37°C, or until cells detach.[5]

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Gently pipette the cell suspension into a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[5]

-

Discard the supernatant and resuspend the cell pellet in fresh growth medium.

-

Split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks.[2]

-

Protocol 2: Preparation of this compound Solutions

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare a series of serial dilutions of this compound from the stock solution using complete growth medium. The final DMSO concentration in all wells (including the vehicle control) should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 3: IC50 Determination via MTT Assay

This assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Cell Seeding: Harvest HCT116 cells that are in the logarithmic growth phase. Perform a cell count and determine viability (e.g., using Trypan blue). Dilute the cell suspension to a density of 5,000-10,000 cells per 100 µL. Seed 100 µL of this suspension into each well of a 96-well plate.[7]

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

-

Cell Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same final concentration of DMSO as the treated wells).

-

Drug Incubation: Incubate the plate for 48 to 72 hours.[6][10]

-

MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[6][7]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[6][7]

-

Absorbance Reading: Place the plate on a shaker for 10 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.[6]

Protocol 4: IC50 Determination via CellTiter-Glo® Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[8]

-

Cell Seeding: Following the same procedure as the MTT assay (Protocol 3, Step 1), seed 5,000-10,000 cells in 100 µL of medium into each well of a white, opaque-walled 96-well plate.

-

Incubation: Incubate for 24 hours to allow for cell attachment.

-

Cell Treatment: Treat cells with serial dilutions of this compound as described in Protocol 3, Step 3.

-

Drug Incubation: Incubate the plate for 48 to 72 hours.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[9]

-

Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of culture medium).[11]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

-

Luminescence Reading: Measure the luminescence using a plate luminometer.

Data Analysis and Presentation

-

Calculate Percent Viability: For each concentration of this compound, calculate the percentage of cell viability using the following formula:

-

Percent Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

-

-

Determine IC50: Plot the percent viability against the log concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[12][13]

Table 1: Example IC50 Data for this compound in HCT116 Cells

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 Value (µM) |

| This compound | HCT116 | MTT | 48 | 15.2 ± 1.8 |

| This compound | HCT116 | MTT | 72 | 9.8 ± 1.1 |